3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline
Description
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, a methyl group at position 6, and a piperidine ring at position 4. The benzenesulfonyl moiety may enhance binding to biological targets, such as enzymes or receptors, due to its electron-withdrawing and polar characteristics. The methyl group at position 6 contributes to steric and electronic modulation, while the piperidine ring at position 4 introduces basicity and conformational flexibility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)26(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACIYVIXSWKEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the quinoline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity, while the quinoline core can intercalate with DNA, disrupting its function . The piperidinyl group can enhance the compound’s binding affinity to its targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline with structurally related quinoline derivatives, focusing on substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas (C21H20N2O2S for target compound; C24H28N2O3S for BB90881; C21H22N2O3S for compound in ; C18H20ClN3 for compound in ).
Key Observations
BB90881’s 4-ethylbenzenesulfonyl group increases lipophilicity, which may improve membrane permeability but reduce solubility .
Substituent at Position 4: Piperidin-1-yl (6-membered ring) in the target compound and BB90881 offers conformational flexibility and moderate basicity.
Substituent at Position 6: The methyl group in the target compound provides minimal steric hindrance compared to methoxy (BB90881) and ethoxy (), which are bulkier and more electron-donating.
Molecular Weight and Lipophilicity :
- BB90881 has the highest molecular weight (424.56) due to ethyl and methoxy groups, likely increasing logP. The target compound’s lower molecular weight (~372.46) may favor better solubility.
Biological Activity
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
- Introduction of the Piperidinyl Group : This is achieved via nucleophilic substitution reactions.
- Sulfonylation : The benzenesulfonyl group is introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that analogues containing piperidine moieties demonstrated potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications in the piperidine side chain can enhance efficacy against malaria .
Anticancer Potential
Quinoline derivatives have also shown promise in cancer research. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. The mechanism often involves binding to active sites of target enzymes, leading to altered cellular processes that may inhibit tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and disrupting cellular functions.
- Cellular Uptake : The piperidine moiety may facilitate better cellular uptake through pH trapping mechanisms, enhancing the bioavailability of the compound within target cells .
Case Studies
Several case studies have investigated the biological activities of quinoline derivatives similar to this compound:
- Antimalarial Activity : A study synthesized various quinoline-piperidine analogues and tested their efficacy against P. falciparum. Compounds showed significant activity with minimal cytotoxicity, indicating their potential for further development as antimalarial agents .
- Antibacterial Properties : Another study explored the antibacterial activity of quinoline derivatives against Gram-positive bacteria, demonstrating effective inhibition at low concentrations (MIC values ranging from 15.625 μM to 125 μM) .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline?
- Methodological Answer : Synthesis optimization requires careful selection of sulfonylation reagents (e.g., benzenesulfonyl chloride) and catalysts (e.g., palladium for coupling reactions). Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization, followed by HPLC analysis (>95% purity), is critical .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions (e.g., benzenesulfonyl and piperidinyl groups).
- HRMS for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What standard assays are used to evaluate the biological activity of this quinoline derivative?
- Methodological Answer : For antibacterial or anticancer activity:
- MIC assays (minimum inhibitory concentration) against Gram-positive/negative bacteria.
- MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Dose-response curves (IC₅₀ calculations) and comparative analysis with control compounds (e.g., cisplatin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Synthesize analogs with variations in the benzenesulfonyl group (e.g., electron-withdrawing substituents) or piperidine ring (e.g., N-alkylation).
- Test analogs in parallel bioassays to identify critical pharmacophores.
- Use multivariate regression analysis to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Evaluate pharmacokinetic parameters (e.g., metabolic stability in liver microsomes, plasma protein binding).
- Optimize formulation (e.g., liposomal encapsulation) to enhance bioavailability.
- Validate target engagement in animal models using biomarkers (e.g., tumor regression rates) .
Q. What computational strategies are effective for predicting molecular targets of this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Glide) against databases like PDB or ChEMBL.
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability.
- Cross-reference with transcriptomic/proteomic data to identify downstream pathways .
Q. How can researchers resolve discrepancies in reported solubility or stability data?
- Methodological Answer :
- Standardize experimental conditions (pH, temperature, solvent system).
- Use orthogonal techniques: dynamic light scattering (DLS) for aggregation analysis, HPLC-UV for degradation profiling.
- Conduct forced degradation studies (heat, light, oxidation) to identify stability-limiting factors .
Q. What experimental approaches are recommended for studying photostability in quinoline derivatives?
- Methodological Answer :
- Expose the compound to controlled UV/visible light (ICH Q1B guidelines).
- Monitor degradation via HPLC-DAD and identify photoproducts using LC-MS/MS .
- Introduce stabilizing groups (e.g., methyl or fluorine) at reactive positions .
Q. How can enantiomeric purity be ensured in chiral analogs of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
